![molecular formula C10H13ClN2 B1480550 4-Amino-3-phenylbutanenitrile hydrochloride CAS No. 2098105-16-7](/img/structure/B1480550.png)
4-Amino-3-phenylbutanenitrile hydrochloride
Overview
Description
4-Amino-3-phenylbutanenitrile hydrochloride, also known as 4-APB hydrochloride, is an organic compound that is used as a research chemical in scientific laboratories. It is a white, crystalline solid that is soluble in water, alcohol, and ether. It has a molecular weight of 247.74 g/mol and a melting point of 134-136°C. 4-APB hydrochloride is a versatile compound that can be used for a variety of applications in the laboratory, including synthesis of other compounds and biochemical research.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of 3,4-disubstituted aminobutyric acids, including derivatives of 4-amino-3-phenylbutanenitrile hydrochloride, has been explored due to their pharmacological activity. These compounds have been synthesized through methods like acid hydrolysis of oxopyrrolidinecarboxylic acids, offering a direct route to targeted γ-aminobutyric acid hydrochlorides with satisfactory yields (Vasil'eva et al., 2016).
- An improved synthesis method for 4-aminobutanenitrile has been reported, which is relevant for its hydrochloride form, demonstrating the compound's utility as a synthetic intermediate in producing neurological disorder therapeutics (Capon et al., 2020).
Pharmaceutical and Biological Applications
- Derivatives of 4-amino-3-phenylbutanenitrile hydrochloride, like tetrazole-containing derivatives, have been prepared to explore the reactivity of amino and carboxy groups for potential pharmaceutical applications (Putis et al., 2008).
- Ester derivatives based on l-menthol and phenibut (a derivative of 4-amino-3-phenylbutanenitrile hydrochloride) have been synthesized and evaluated for their anticonvulsant activity, indicating the potential for creating therapeutic agents (Nesterkina et al., 2022).
Material Science and Corrosion Inhibition
- The compound has been evaluated for corrosion control applications, showing that derivatives can act as effective corrosion inhibitors in specific mediums, reflecting its versatility beyond biological applications (Bentiss et al., 2009).
Chemical Synthesis and Catalysis
- Research has explored the oxidative cyclization of related compounds into acetonitriles, demonstrating the compound's role in facilitating chemical transformations and synthesis pathways (Aksenov et al., 2022).
properties
IUPAC Name |
4-amino-3-phenylbutanenitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c11-7-6-10(8-12)9-4-2-1-3-5-9;/h1-5,10H,6,8,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJUJMNZEDZQOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC#N)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-phenylbutanenitrile hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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